

discovery and isolation of Heptaphylline from Clausena heptaphylla

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Compound of Interest

Compound Name: *Heptaphylline*

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The Discovery and Isolation of Heptaphylline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptaphylline, a carbazole alkaloid first identified in *Clausena heptaphylla*, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of **Heptaphylline**. It details the experimental protocols for its extraction from *Clausena heptaphylla* and summarizes its key physicochemical and bioactivity data. Furthermore, this document elucidates the molecular pathways through which **Heptaphylline** exerts its biological effects, offering valuable insights for researchers and professionals in drug development.

Introduction

Clausena heptaphylla (Roxb.) Wight & Arn., a plant belonging to the Rutaceae family, has a history of use in traditional medicine.^[1] Phytochemical investigations of this plant have led to the isolation of various secondary metabolites, including carbazole alkaloids.^{[2][3]} Among these, **Heptaphylline** has emerged as a compound of significant interest due to its

demonstrated biological activities. This guide serves as a comprehensive resource on the discovery and isolation of this promising natural product.

Discovery of Heptaphylline

Heptaphylline, with the chemical formula $C_{18}H_{17}NO_2$, was first isolated from the roots of *Clausena heptaphylla*.^[2] Subsequent studies have also identified its presence in other *Clausena* species, such as *Clausena harmandiana*. The initial structural elucidation was achieved through spectral and chemical analysis, and its structure was later confirmed by synthesis.^[2]

Experimental Protocols: Isolation of Heptaphylline

The isolation of **Heptaphylline** from *Clausena heptaphylla* typically involves solvent extraction followed by chromatographic purification. The following protocol is a composite of established methodologies for the isolation of carbazole alkaloids from *Clausena* species.

3.1. Plant Material Collection and Preparation

- Collection: The roots of *Clausena heptaphylla* are collected and authenticated.
- Cleaning and Drying: The collected roots are thoroughly washed with water to remove soil and debris, then air-dried in the shade for several weeks until completely dry.
- Grinding: The dried roots are ground into a coarse powder to increase the surface area for efficient extraction.

3.2. Extraction

- Solvent Extraction: The powdered root material is subjected to exhaustive extraction with methanol at room temperature for a period of several days to weeks. This process is often repeated multiple times to ensure complete extraction of the desired compounds.
- Concentration: The resulting methanolic extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.3. Chromatographic Purification

- Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a suitable non-polar solvent such as hexane to create a slurry and ensure uniform packing.
- Sample Loading: The crude methanolic extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
- Elution: The column is eluted with a gradient of solvents with increasing polarity. A common solvent system starts with hexane and gradually introduces a more polar solvent like ethyl acetate or chloroform, followed by methanol. The fractions are collected sequentially.
 - Note on Solvent Systems: While a definitive single solvent system for **Heptaphylline** is not universally cited, gradient elution with solvent systems such as hexane-ethyl acetate, chloroform-methanol, or n-butanol:glacial acetic acid:water have been used for the separation of constituents from Clausena extracts. The optimal gradient will depend on the specific extract and column characteristics.
- Fraction Analysis: Each collected fraction is analyzed by Thin Layer Chromatography (TLC) to monitor the separation of compounds. Fractions with similar TLC profiles are pooled together.
- Final Purification: The fractions containing **Heptaphylline** are further purified by repeated column chromatography or by preparative TLC to yield the pure compound.

Data Presentation

4.1. Physicochemical Properties of **Heptaphylline**

Property	Value	Reference
Molecular Formula	C ₁₈ H ₁₇ NO ₂	
Molecular Weight	279.34 g/mol	
Appearance	Solid	
Melting Point	171-172 °C	
IUPAC Name	2-hydroxy-1-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde	

4.2. Spectroscopic Data of **Heptaphylline**

The structural confirmation of **Heptaphylline** is achieved through various spectroscopic techniques.

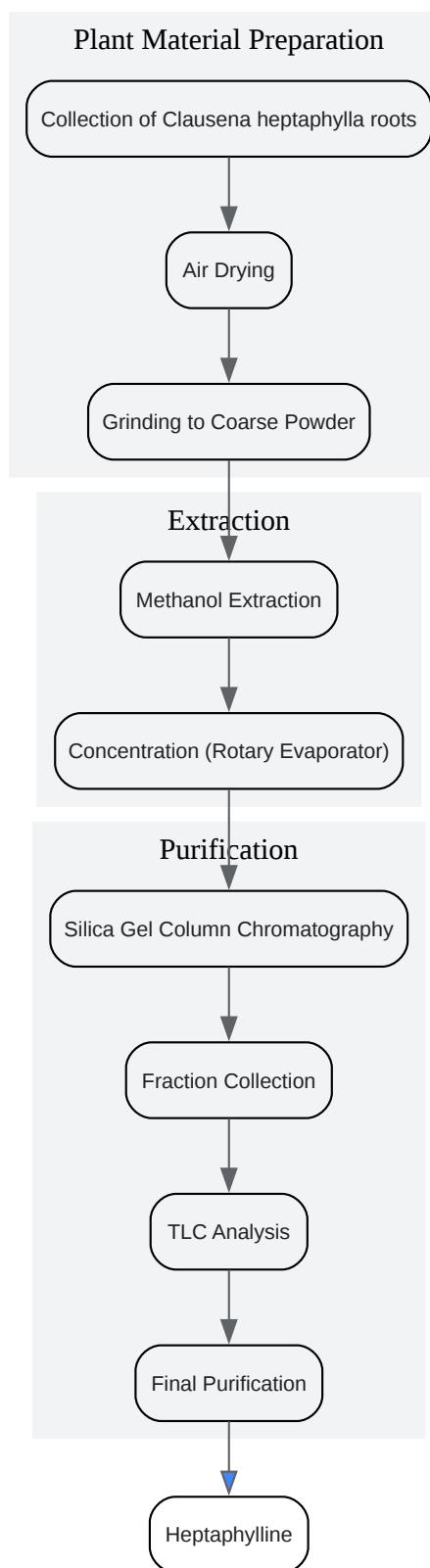
¹ H NMR (Acetone-d ₆)	¹³ C NMR (Acetone-d ₆)
Data not available in a structured format in the search results.	A comprehensive list of chemical shifts is available on spectral databases such as SpectraBase. [4] [5]
<hr/>	
Mass Spectrometry	
<hr/>	
Specific mass spectral data for the non-deuterated compound is not detailed in the provided search results, though a GC-MS spectrum of Heptaphylline-D2 is available on SpectraBase. [6]	

4.3. Bioactivity of **Heptaphylline** (IC₅₀ Values)

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
PANC-1	Pancreatic Cancer	12	
HT-29	Colon Adenocarcinoma	46.72 (48h)	

Mandatory Visualizations

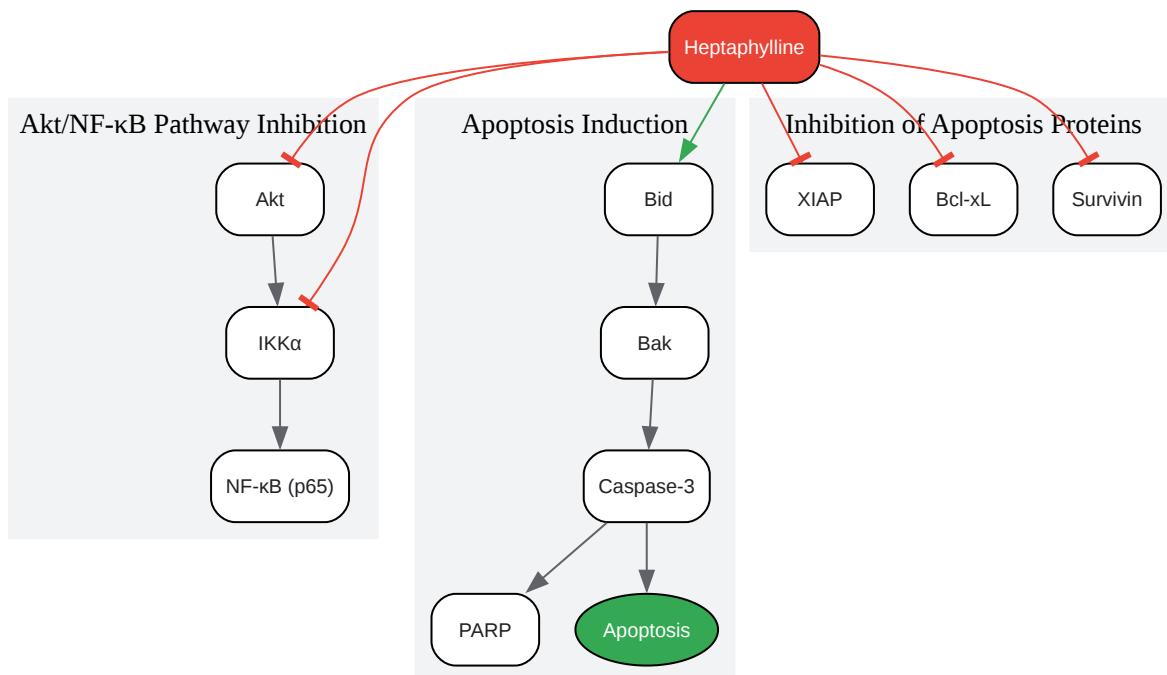
Experimental Workflow



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Caption: Workflow for the Isolation of **Heptaphylline**.

Heptaphylline-Induced Apoptosis Signaling Pathway

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